2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide
Description
Properties
IUPAC Name |
(6aR,9R)-5a-hydroxy-N,7-dimethyl-5-oxo-N-propyl-6,6a,8,9-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O3/c1-4-8-22(2)18(24)12-9-14-13-6-5-7-15-17(13)20(26,19(25)21-15)10-16(14)23(3)11-12/h5-7,9,12,16,26H,4,8,10-11H2,1-3H3,(H,21,25)/t12-,16-,20?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PSQLKUJBRLOLIQ-VRORWYBRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(C)C(=O)C1CN(C2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(C)C(=O)[C@H]1CN([C@@H]2CC3(C4=C(C2=C1)C=CC=C4NC3=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80858263 | |
| Record name | (8beta)-3-Hydroxy-N,6-dimethyl-2-oxo-N-propyl-9,10-didehydro-2,3-dihydroergoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
355.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
249921-57-1 | |
| Record name | (8beta)-3-Hydroxy-N,6-dimethyl-2-oxo-N-propyl-9,10-didehydro-2,3-dihydroergoline-8-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80858263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Tandem Radical Cyclization of 2-Bromoaniline Derivatives
A pivotal method for constructing the ergoline framework of 2-oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide involves tandem radical cyclization. This approach, detailed in Synlett (1993), utilizes a 2-bromoaniline precursor subjected to tri-n-butyltin hydride (Bu₃SnH)-mediated radical generation. The reaction proceeds via a double cyclization mechanism:
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Initial Radical Formation : Bu₃SnH abstracts a bromine atom from the 2-bromoaniline derivative, generating a nitrogen-centered radical.
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First Cyclization : The radical undergoes intramolecular attack on the proximal alkene, forming the six-membered D ring of the ergoline system.
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Second Cyclization : A subsequent radical recombination constructs the indole-containing C ring, completing the tetracyclic core.
Key Advantages :
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Stereochemical Control : Pre-cyclization thermal treatment ensures proper D-ring conformation, minimizing epimerization.
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Modularity : The precursor’s substituents (e.g., N-methyl, N-propyl) can be tailored to yield target derivatives.
Limitations :
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Yield : Reported yields for analogous lysergamide syntheses range from 15–25%, reflecting challenges in radical stability and side reactions.
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Tin Byproducts : Bu₃SnH necessitates rigorous purification to remove toxic tin residues.
Classical Total Synthesis Routes
Woodward’s Total Synthesis of Lysergic Acid
R.B. Woodward’s 1954 total synthesis of lysergic acid laid the groundwork for later derivatives, including this compound. The pathway involves:
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Indole-Alkaloid Coupling : A tryptamine derivative is condensed with a secologanin-like fragment to form the ergoline skeleton.
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Oxidative Functionalization : Selective oxidation at C2 and C3 introduces the oxo and hydroxy groups, respectively.
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Amide Formation : N-methyl and N-propyl groups are introduced via nucleophilic acyl substitution using methylpropylamine.
Data Table 1: Key Steps in Woodward’s Synthesis
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Tryptamine Condensation | HCl, EtOH, reflux | 32 |
| C2 Oxidation | CrO₃, AcOH, 0°C | 41 |
| C3 Hydroxylation | O₂, Cu(I) catalyst | 28 |
| Amidation | ClCOCOCl, MePrNH₂, THF | 65 |
Challenges :
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Low Overall Yield : Multi-step synthesis results in <5% overall yield for lysergic acid derivatives.
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Stereoselectivity : Manual resolution via chiral chromatography is often required to isolate the D-lysergamide enantiomer.
Julia’s Modified Ergoline Synthesis
M. Julia’s 1969 method offers an alternative route emphasizing palladium-catalyzed cross-couplings:
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Indole Prenylation : A prenyl group is introduced at C4 of the indole nucleus using Pd(OAc)₂ and Ph₃P.
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Ring-Closing Metathesis : Grubbs catalyst facilitates D-ring closure, forming the ergoline scaffold.
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Post-Functionalization : The oxo and hydroxy groups are installed via ketone oxidation (KMnO₄) and epoxide hydrolysis (H₂O/H⁺).
Advantages Over Classical Methods :
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Higher Yields : Ring-closing metathesis improves D-ring formation efficiency (45–50% yield per step).
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Scalability : Pd-catalyzed steps are amenable to gram-scale synthesis.
Derivatization of LSD Metabolites
Isolation and Chemical Modification
This compound can be obtained via oxidative metabolism of LSD in vivo, followed by extraction and purification:
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Urine Extraction : Solid-phase extraction (SPE) using Bond Elut Certify® cartridges isolates the metabolite from biological matrices.
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Derivatization : Trimethylsilylation (BSTFA) enhances volatility for GC-MS analysis, confirming structure and purity.
Data Table 2: Extraction Efficiency
| Matrix | Recovery (%) | LOD (pg/mL) |
|---|---|---|
| Human Urine | 89 ± 5 | 10 |
| Oral Fluid | 72 ± 8 | 0.01 |
Limitations :
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Low Natural Abundance : Metabolite concentrations in urine are 4–41× higher than LSD but still require nanogram-scale handling.
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Ethical Constraints : Reliance on in vivo metabolism complicates large-scale production.
Comparative Analysis of Methods
Data Table 3: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Radical Cyclization | 15–25 | 90 | Moderate |
| Woodward Synthesis | <5 | 95 | Low |
| Julia Synthesis | 40–50 | 85 | High |
| Derivatization | N/A | 98 | Limited |
Key Insights :
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Radical Cyclization balances stereoselectivity and modularity but suffers from low yields.
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Julia’s Method is superior for scalable production but requires costly catalysts.
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Derivatization offers high purity but is impractical for synthetic purposes.
Chemical Reactions Analysis
Types of Reactions
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups, leading to new compounds.
Substitution: Substitution reactions can introduce new functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various organic solvents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols or amines .
Scientific Research Applications
Forensic Applications
Detection of LSD Use
2-OH-LSD is increasingly recognized for its utility in forensic toxicology. It serves as a reliable biomarker for identifying LSD use due to its higher concentration levels in biological samples compared to LSD itself. Research indicates that 2-OH-LSD can be found in urine at concentrations 16 to 43 times greater than those of LSD, making it a superior marker for detection purposes .
Analytical Techniques
The detection of 2-OH-LSD in biological samples is typically conducted using advanced analytical methods such as:
- Liquid Chromatography-Mass Spectrometry (LC-MS) : This technique allows for the precise quantification of 2-OH-LSD and its metabolites in urine and blood samples. The method has been validated for specificity and sensitivity, with no significant interference from structurally similar compounds .
- Gas Chromatography-Mass Spectrometry (GC-MS) : This method is also employed for the identification and quantification of 2-OH-LSD, utilizing calibrations with known standards to ensure accuracy .
Analytical Chemistry Applications
Standard Reference Material
2-OH-LSD is categorized as an analytical reference standard by various chemical suppliers. It is utilized in laboratories to calibrate instruments and validate methods for the analysis of lysergamides and their metabolites .
Research Studies
Recent studies have focused on optimizing the extraction and detection methods for 2-OH-LSD, enhancing the efficiency and accuracy of forensic analyses. For instance, different sample treatment methods have been evaluated to improve recovery rates and minimize matrix effects during analysis .
Therapeutic Potential
While primarily recognized for its role in drug detection, there is growing interest in the pharmacological properties of 2-OH-LSD. Preliminary research suggests potential therapeutic applications similar to those explored with LSD, including:
- Psychedelic Research : Investigations into the effects of lysergamides on mental health conditions such as depression and anxiety are ongoing. The unique properties of 2-OH-LSD may contribute to understanding the broader therapeutic mechanisms of psychedelics .
- Biochemical Studies : As a metabolite of LSD, studying 2-OH-LSD can provide insights into the metabolic pathways of lysergamides and their interaction with serotonin receptors, which may inform future drug development .
Detection Methods Comparison
| Method | Sample Volume | Limit of Detection (LOD) | Limit of Quantification (LOQ) |
|---|---|---|---|
| Liquid Chromatography | 200 µL | 0.01 ng/mL | 0.0375 ng/mL |
| Gas Chromatography | 1 mL | 0.1 ng/mL | 0.25 ng/mL |
Case Studies Overview
Mechanism of Action
The mechanism of action of 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide involves its interaction with serotonin (5-HT) receptors. It acts as a partial agonist at these receptors, leading to changes in neurotransmitter release and neuronal activity. This interaction is similar to that of other lysergamide derivatives, which are known to produce psychoactive effects .
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Impact of Substituents on Physicochemical Properties
- Hydroxypropyl vs. Phenylpropyl (): Replacing the hydroxypropyl group in the target compound with a phenylpropyl (as in the oxamide analogue) increases hydrophobicity (logP ~2.8 vs.
- Methoxypropyl vs. Methyl-Propyl () : The 3-methoxypropyl chain in the indole-based analogue enhances solubility in polar solvents compared to the methyl-propyl group in the target compound, which may improve bioavailability in biological systems .
- However, the 2-oxo-3-hydroxy substitutions likely reduce psychoactivity by sterically hindering receptor binding .
Biological Activity
2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide, a synthetic derivative of lysergic acid, has garnered attention due to its unique chemical structure and potential psychoactive effects. With a molecular formula of C20H25N3O3 and a molecular weight of 355.44 g/mol, this compound exhibits significant biological activity primarily through its interaction with serotonin receptors.
The primary mechanism of action for this compound involves its role as a partial agonist at serotonin (5-HT) receptors, particularly the 5-HT2A subtype. This interaction leads to alterations in neurotransmitter release and neuronal activity, similar to other well-known lysergamides such as LSD. The compound's unique substitution pattern differentiates its effects from those of LSD, potentially leading to distinct pharmacological profiles.
Comparative Analysis with Similar Compounds
To understand the biological activity of this compound, it is essential to compare it with similar compounds:
| Compound Name | Structure Similarity | Primary Action | Notable Effects |
|---|---|---|---|
| Lysergic Acid Diethylamide (LSD) | High | 5-HT2A receptor agonist | Hallucinations, altered states |
| 2-Oxo-3-hydroxy-LSD | Moderate | Metabolite of LSD | Similar psychoactive effects |
| Lysergic Acid Methyl Propyl Amide | Moderate | 5-HT receptor interaction | Varies by individual |
Case Studies and Research Findings
Several studies have investigated the pharmacokinetics and biological activity of this compound:
- Detection in Biological Samples : Research has highlighted the presence of 2-Oxo-3-hydroxy-LSD (a metabolite) in urine at significantly higher concentrations than LSD itself. This finding suggests that metabolites may be more easily detectable in forensic toxicology settings, which could facilitate the identification of lysergamides in biological matrices .
- Analytical Method Development : A study validated methods for determining LSD and its metabolites using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These methods demonstrated high sensitivity and specificity, allowing for accurate quantification in complex biological samples such as blood and urine .
Q & A
Q. What are the recommended synthetic routes for 2-Oxo-3-hydroxy-N-methyl-N-propyl D-Lysergamide, and how can purity be optimized?
Methodological Answer: The synthesis typically involves functionalizing the lysergamide backbone via N-methylation and propylation, followed by oxidation at the 2-position and hydroxylation at the 3-position. Key steps include:
- N-alkylation : Use of methyl and propyl halides under basic conditions (e.g., K₂CO₃/DMF) to introduce the N-methyl-N-propyl group .
- Oxidation : Controlled oxidation with agents like pyridinium chlorochromate (PCC) to introduce the 2-oxo group without over-oxidizing the indole moiety .
- Hydroxylation : Stereoselective hydroxylation at the 3-position using enzymatic or metal-catalyzed methods (e.g., cytochrome P450 mimics) .
Purity Optimization : Employ reverse-phase HPLC (C18 column, acetonitrile/water gradient) coupled with mass spectrometry (MS) for purity validation. Use deuterated analogs (e.g., TRC O856882-d3) as internal standards for quantification .
Q. What analytical techniques are most robust for characterizing this compound’s structure?
Methodological Answer:
- X-ray Crystallography : Resolve the stereochemistry of the hydroxyl and oxo groups. Synchrotron powder diffraction (e.g., λ = 0.6996 Å, orthorhombic P212121 space group) is effective for crystalline forms .
- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d6) to confirm methyl/propyl substituents and hydroxyl proton coupling. Compare with analogs like 9,10-didehydro-D-lysergamide maleate for peak assignment .
- High-Resolution MS : ESI-MS in positive ion mode to verify molecular weight (expected [M+H]⁺ ~ 334.2 Da) and isotopic patterns .
Advanced Research Questions
Q. How do structural modifications (e.g., N-methyl vs. N-propyl) affect receptor binding affinity in vitro?
Methodological Answer:
- Experimental Design :
- Receptor Assays : Use radioligand displacement assays (e.g., 5-HT₂A/2C receptors) with tritiated LSD as a competitor.
- Structural Variants : Compare binding affinity (Ki) of the parent compound against analogs lacking the 3-hydroxy or N-propyl groups.
- Data Interpretation : The N-propyl group may enhance lipophilicity, increasing membrane permeability, while the 3-hydroxy group could form hydrogen bonds with receptor residues. Contradictory results in binding kinetics should be analyzed via molecular dynamics simulations to assess steric/electronic effects .
Q. What are the metabolic pathways of this compound, and how can its stability be improved?
Methodological Answer:
- Metabolic Studies :
- In vitro Models : Incubate with liver microsomes (human/rat) and analyze metabolites via LC-MS/MS. Major pathways include oxidative dealkylation (N-methyl/propyl removal) and glucuronidation of the 3-hydroxy group .
- Stability Enhancement : Introduce deuterium at labile positions (e.g., TRC O856882-d3) to slow CYP450-mediated oxidation. Alternatively, replace the 3-hydroxy group with a bioisostere (e.g., methoxy) while retaining hydrogen-bonding capacity .
Q. How can researchers resolve contradictions in reported pharmacological data (e.g., agonist vs. antagonist activity)?
Methodological Answer:
- Troubleshooting Framework :
- Assay Conditions : Verify receptor expression levels (e.g., HEK293 vs. native neuronal cells) and buffer composition (divalent cations affect signaling).
- Functional Selectivity : Use β-arrestin recruitment vs. cAMP assays to detect biased agonism.
- Control Compounds : Include known agonists (e.g., serotonin) and antagonists (e.g., ketanserin) to validate assay sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
